1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene
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Description
“1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene” is a complex organic compound. It’s structurally similar to "4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene" and "1-fluoro-2-{[2-(2-methoxyethoxy)ethane]sulfinyl}benzene" . These compounds are typically used in research and have various applications in the field of organic chemistry .
Scientific Research Applications
Organic Synthesis and Reactivity
The study of the ortho-dehydrophenoxy anion formed from the reaction of fluorobenzene and methoxybenzene with nitrous oxide highlights the unique reactivity of related fluorinated and methoxy substituted benzenes, suggesting potential pathways for synthesizing derivatives of "1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene" for various applications (Dahlke & Kass, 1992).
Radiolabeling and Imaging
Research into the synthesis of no-carrier-added fluorinated aromatic compounds, including fluorobenzenes, through nucleophilic substitution and decarboxylation reactions, indicates the relevance of fluorinated nitrobenzenes in developing radiotracers for imaging applications (Plenevaux et al., 1992).
Material Science and Molecular Ordering
Studies on the molecular ordering of smectogenic compounds and the effects of fluoroalkoxy groups on liquid crystals provide insights into how the structural attributes of "this compound" might influence its applications in material science and the development of advanced materials (Ojha & Pisipati, 2003).
Antioxidant Studies
The synthesis and antioxidant studies of copper (II) and cobalt (III) macroacyclic Schiff-base complexes containing homopiperazine moieties, which react with compounds like "1-Fluoro-2-nitrobenzene," suggest potential antioxidant applications for related fluorinated nitrobenzenes in pharmaceuticals (Keypour et al., 2020).
Electrophilic Aromatic Substitution
The synthesis and characterization of "1-Fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate" for electrophilic aromatic substitution reveal the potential of fluorinated compounds in facilitating the synthesis of complex organic molecules, highlighting the broader applications of fluorinated nitrobenzenes in organic synthesis (Banks et al., 2003).
Properties
IUPAC Name |
1-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-14-5-6-15-9-7(10)3-2-4-8(9)11(12)13/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRZZNMZMFYFLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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